molecular formula C12H20ClNS B1489912 Cycloheptyl(thiophen-3-yl)methanamine hydrochloride CAS No. 1864074-68-9

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride

Cat. No. B1489912
M. Wt: 245.81 g/mol
InChI Key: BSBSQTIWNKNFPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Cycloheptyl(thiophen-3-yl)methanamine hydrochloride is 1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H . This indicates that the molecule consists of a cycloheptyl group attached to a methanamine group, which is further attached to a thiophen-3-yl group. The entire molecule is associated with a chloride ion.

Scientific Research Applications

Photochemistry

Research on cyclohepta[b]thiophen derivatives, such as those studied by Jones and Robinson (1977), has contributed to understanding the photochemical behaviors of these compounds. Their work on the photochemistry of cyclohepta[b]thiophen-4-ones revealed the formation of [π4+π2] dimers through irradiation, showcasing the compounds' potential in photochemical applications (Jones & Robinson, 1977).

Synthesis of Antidepressive Agents

Compounds related to cycloheptyl(thiophen-3-yl)methanamine have been synthesized and evaluated as potential antidepressive agents. For example, Jimenez and Vega (1986) synthesized derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene and tested them for antidepressive properties, highlighting the therapeutic potential of these compounds (Jimenez & Vega, 1986).

Luminescence Sensitization

The luminescence sensitization properties of thiophenyl-derivatized nitrobenzoato ligands have been explored, with potential applications in luminescent materials. Viswanathan and Bettencourt-Dias (2006) characterized such ligands in both solution and solid states, providing insights into their use in developing luminescent materials with high quantum yields (Viswanathan & Bettencourt-Dias, 2006).

Organic Light-Emitting Diodes (OLEDs)

Cyclometalated iridium complexes containing thiophenyl groups have shown highly efficient red phosphorescence, making them suitable for use in OLEDs. Tsuboyama et al. (2003) investigated these complexes, demonstrating their potential in creating high-efficiency, pure-red emitting OLEDs, a critical aspect of display and lighting technologies (Tsuboyama et al., 2003).

properties

IUPAC Name

cycloheptyl(thiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10;/h7-10,12H,1-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSQTIWNKNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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